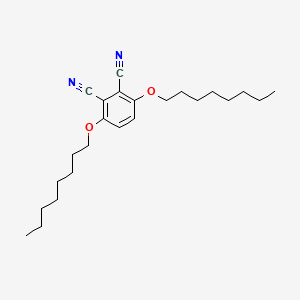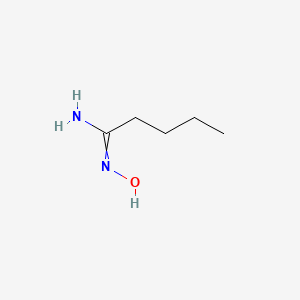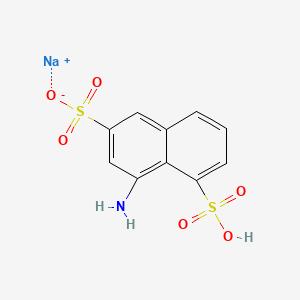
CID 6332934
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 6332934: , also known by its chemical name 2,4,6-trinitrotoluene , is a well-known chemical compound primarily used as an explosive material. It is a yellow, odorless, solid substance that is highly stable and can be safely handled under normal conditions. This compound has been widely used in military applications and in the mining industry due to its explosive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced products.
Substitution: Substituted nitrotoluenes and other derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: Used in the development of new explosive materials and safety protocols.
Wirkmechanismus
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrotoluene: Similar in structure but with two nitro groups instead of three.
2,6-Dinitrotoluene: Another dinitrotoluene isomer with different nitro group positions.
1,3,5-Trinitrobenzene: A trinitro compound with a benzene ring instead of a toluene ring.
Uniqueness: 2,4,6-Trinitrotoluene is unique due to its high stability and explosive power. Compared to other nitro compounds, it is more stable and can be safely handled under normal conditions, making it a preferred choice for military and industrial applications.
Eigenschaften
CAS-Nummer |
21647-72-3 |
|---|---|
Molekularformel |
C7H14GaO2 |
Molekulargewicht |
199.91 g/mol |
InChI |
InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3; |
InChI-Schlüssel |
YLNOITBCIKZSEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.C[Ga]C |
Kanonische SMILES |
CC(=O)CC(=O)C.C[Ga]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)








![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)
![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol](/img/structure/B1623098.png)
![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)


